2-(2-phenyl-1H-indol-1-yl)-N-(pyridin-4-yl)acetamide
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Overview
Description
2-(2-phenyl-1H-indol-1-yl)-N-(pyridin-4-yl)acetamide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-phenyl-1H-indol-1-yl)-N-(pyridin-4-yl)acetamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Substitution Reaction: The phenyl group is introduced to the indole core through a substitution reaction, often using a halogenated benzene derivative and a suitable base.
Acetamide Formation: The acetamide group is introduced by reacting the substituted indole with acetic anhydride or acetyl chloride in the presence of a base.
Pyridine Substitution: Finally, the pyridine ring is attached to the acetamide group through a nucleophilic substitution reaction, using pyridine and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2-phenyl-1H-indol-1-yl)-N-(pyridin-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the indole and pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated benzene derivatives and bases like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer double bonds or functional groups.
Substitution: Substituted derivatives with different functional groups attached to the indole or pyridine rings.
Scientific Research Applications
2-(2-phenyl-1H-indol-1-yl)-N-(pyridin-4-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-(2-phenyl-1H-indol-1-yl)-N-(pyridin-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-phenyl-1H-indole: A simpler indole derivative with similar structural features.
N-(pyridin-4-yl)acetamide: A compound with a similar acetamide and pyridine structure but lacking the indole core.
2-(1H-indol-1-yl)acetamide: An indole derivative with an acetamide group but without the phenyl and pyridine substituents.
Uniqueness
2-(2-phenyl-1H-indol-1-yl)-N-(pyridin-4-yl)acetamide is unique due to its combination of the indole, phenyl, and pyridine moieties, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H17N3O |
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Molecular Weight |
327.4 g/mol |
IUPAC Name |
2-(2-phenylindol-1-yl)-N-pyridin-4-ylacetamide |
InChI |
InChI=1S/C21H17N3O/c25-21(23-18-10-12-22-13-11-18)15-24-19-9-5-4-8-17(19)14-20(24)16-6-2-1-3-7-16/h1-14H,15H2,(H,22,23,25) |
InChI Key |
AKFRJZKABXWARA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=CC=CC=C3N2CC(=O)NC4=CC=NC=C4 |
Origin of Product |
United States |
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